

# "Benzo[d]oxazol-7-amine" CAS number and molecular structure

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## Compound of Interest

Compound Name: Benzo[d]oxazol-7-amine

Cat. No.: B597715

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## An In-depth Technical Guide to Benzo[d]oxazol-7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzo[d]oxazol-7-amine**, including its chemical properties, synthesis, and the biological activities associated with the broader benzoxazole scaffold. Due to the limited availability of specific experimental data for **Benzo[d]oxazol-7-amine**, this guide leverages information on closely related analogues and general methodologies for the benzoxazole class of compounds to provide a thorough and practical resource.

## Core Compound Identification

Chemical Identity: **Benzo[d]oxazol-7-amine** is a heterocyclic organic compound featuring a benzene ring fused to an oxazole ring, with an amine group substituted at the 7-position.

Molecular Structure:

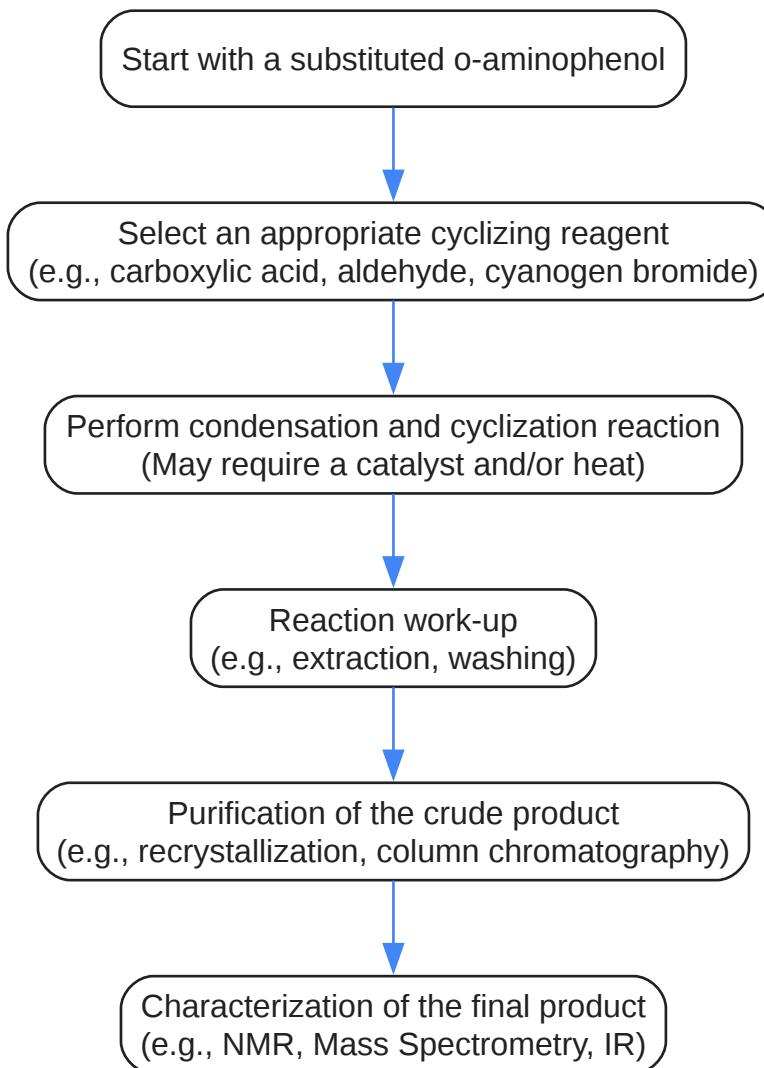
Caption: Molecular structure of **Benzo[d]oxazol-7-amine**.

Table 1: Chemical and Physical Properties of **Benzo[d]oxazol-7-amine**

Property	Value	Reference
CAS Number	136992-95-5	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	134.14 g/mol	
Canonical SMILES	C1=CC(=C2C(=C1)N=CO2)N	
InChI Key	Not available in search results	
Appearance	Not available in search results	
Solubility	Not available in search results	
Melting Point	Not available in search results	
Boiling Point	Not available in search results	

## Synthesis of Benzoxazole Derivatives

The synthesis of specific benzoxazole derivatives often involves the cyclization of an o-aminophenol with a suitable electrophile. While a specific protocol for **Benzo[d]oxazol-7-amine** is not readily available in the cited literature, a general synthetic approach can be inferred from established methods for related compounds.



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Caption: Generalized workflow for the synthesis of benzoxazole derivatives.

#### Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles

The following is a generalized protocol for the synthesis of 2-substituted benzoxazoles, which could be adapted for the synthesis of **Benzo[d]oxazol-7-amine**, likely starting from 2,3-diaminophenol or a protected derivative. This protocol is based on the condensation of an o-aminophenol with a carboxylic acid.<sup>[2][3]</sup>

#### Materials:

- Substituted o-aminophenol (1.0 eq)

- Carboxylic acid (1.0 - 1.2 eq)
- Dehydrating agent or catalyst (e.g., polyphosphoric acid (PPA), methanesulfonic acid, or a Lewis acid)[3]
- Anhydrous solvent (e.g., toluene, xylene, or solvent-free)
- Sodium bicarbonate solution (saturated)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

**Procedure:**

- To a reaction vessel, add the substituted o-aminophenol and the carboxylic acid.
- If a solvent is used, add it to the vessel and stir to dissolve/suspend the reactants.
- Add the dehydrating agent or catalyst to the reaction mixture.
- Heat the reaction mixture to the required temperature (often ranging from 80°C to 180°C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a strong acid catalyst like PPA is used, carefully quench the reaction mixture by pouring it onto ice water.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

- Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

## Biological Activities of the Benzoxazole Scaffold

The benzoxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5]

Key Biological Activities:

- Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[6][7]
- Anticancer Activity: Several studies have reported the anticancer properties of benzoxazoles, with some derivatives showing significant cytotoxicity against various cancer cell lines.[8][9]
- Anti-inflammatory Activity: The benzoxazole scaffold is found in non-steroidal anti-inflammatory drugs (NSAIDs) and numerous derivatives have been investigated for their anti-inflammatory potential.[10]
- Other Activities: Benzoxazoles have also been investigated for their potential as antiviral, antitubercular, and kinase inhibitory agents.[4]

Quantitative Data for 7-Substituted Benzoxazole Derivatives

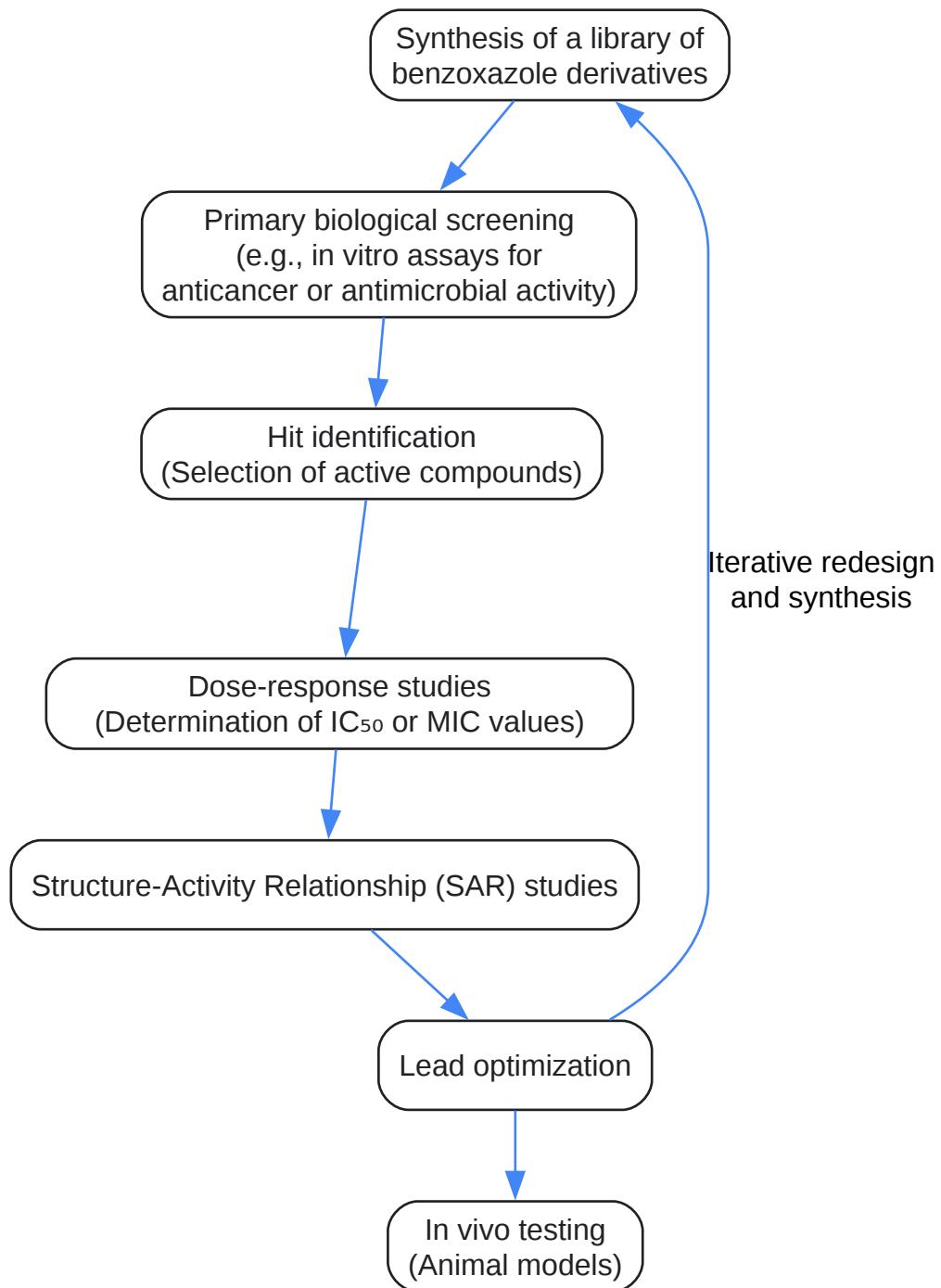
Specific quantitative biological data for **Benzo[d]oxazol-7-amine** is not available in the reviewed literature. However, a study on 2-amino-(5 or 7-substituted-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide derivatives provides some insight into the effects of substitution at the 7-position.[8] The study noted that compounds with electron-withdrawing groups at the C-5 position generally showed more potent anticancer, antioxidant, and antibacterial activities than those substituted at the C-7 position.[8]

Table 2: Biological Activity of Representative Benzoxazole Derivatives (Not **Benzo[d]oxazol-7-amine**)

Compound Type	Activity Measured	Results	Reference
2-Amino phenyl benzoxazole derivatives	Antibacterial Activity	Compound-18 showed 81% inhibition against <i>Staphylococcus aureus</i> at 25 µg/mL. Compound-21 showed 85% inhibition against <i>Staphylococcus aureus</i> and 82% against <i>Streptococcus pyogenes</i> .	[6]
Methyl 2-(arylideneamino)benzoxazole-5-carboxylate derivatives	Anti-inflammatory Activity	Several compounds significantly reduced carrageenan-induced paw edema in rats ( $p<0.0001$ ), showing promising anti-inflammatory activity.	[10]
2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole derivatives	Antimicrobial & Anticancer	Some derivatives showed moderate to good antimicrobial activity. Compound 10 was most effective against <i>B. subtilis</i> ( $MIC = 1.14 \times 10^{-3} \mu M$ ). Anticancer screening against HCT-116 cell line was also performed.	[5]

## Experimental Workflows

The discovery and development of novel benzoxazole-based therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.



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